molecular formula C13H24ClN B2596518 [1-(1-Adamantyl)-1-methylethyl]amine hydrochloride CAS No. 1660-17-9

[1-(1-Adamantyl)-1-methylethyl]amine hydrochloride

Cat. No.: B2596518
CAS No.: 1660-17-9
M. Wt: 229.79
InChI Key: KUCVKLQGFFSMAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1-(1-Adamantyl)-1-methylethyl]amine hydrochloride: is a chemical compound that belongs to the class of adamantane derivatives. Adamantane is a tricyclic hydrocarbon known for its stability and unique structural properties. This compound is often used in medicinal chemistry due to its antiviral and antiparkinsonian properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(1-Adamantyl)-1-methylethyl]amine hydrochloride typically involves the reaction of adamantane derivatives with appropriate amines. One common method includes the Ritter reaction, where adamantane is reacted with acetonitrile and sulfuric acid to form N-(1-adamantyl)-acetamide. This intermediate is then hydrolyzed to produce the desired amine .

Industrial Production Methods: Industrial production often employs a two-step process starting from 1-bromoadamantane. The first step involves the reaction of 1-bromoadamantane with formamide to produce N-(1-adamantyl)-formamide. This intermediate is then hydrolyzed using hydrochloric acid to yield this compound .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In chemistry, [1-(1-Adamantyl)-1-methylethyl]amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new synthetic methodologies .

Biology: In biological research, this compound is studied for its potential antiviral properties. It has shown efficacy against various strains of influenza viruses .

Medicine: Medically, it is used in the treatment of Parkinson’s disease and as an antiviral agent. Its ability to cross the blood-brain barrier makes it effective in neurological applications .

Industry: In the industrial sector, it is used in the production of polymers and as a stabilizer in various chemical processes .

Mechanism of Action

The mechanism of action of [1-(1-Adamantyl)-1-methylethyl]amine hydrochloride involves its interaction with specific molecular targets. In antiviral applications, it inhibits the replication of viral RNA by interfering with the viral polymerase enzyme. In the treatment of Parkinson’s disease, it acts as an antagonist to the NMDA receptor, thereby modulating neurotransmitter release and reducing symptoms .

Comparison with Similar Compounds

Uniqueness: What sets [1-(1-Adamantyl)-1-methylethyl]amine hydrochloride apart is its enhanced stability and efficacy in crossing the blood-brain barrier, making it particularly effective in neurological applications .

Properties

IUPAC Name

2-(1-adamantyl)propan-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N.ClH/c1-12(2,14)13-6-9-3-10(7-13)5-11(4-9)8-13;/h9-11H,3-8,14H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUCVKLQGFFSMAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C12CC3CC(C1)CC(C3)C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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